BMS-794833
Übersicht
Beschreibung
BMS-794833 ist ein potenter niedermolekularer Inhibitor, der sowohl den vaskulären endothelialen Wachstumsfaktorrezeptor 2 (VEGFR2) als auch den mesenchymalen Epithel-Transition-Faktor (c-Met) angreift. Es ist bekannt für seine hohe Spezifität und Wirksamkeit bei der Hemmung dieser Rezeptoren, die eine entscheidende Rolle bei der Tumorangiogenese, Invasion und Metastasierung spielen .
Wissenschaftliche Forschungsanwendungen
BMS-794833 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor properties, particularly in inhibiting tumor growth and metastasis in various cancer models
Biological Studies: The compound is used to study the roles of VEGFR2 and c-Met in cellular processes such as angiogenesis, cell migration, and proliferation.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting VEGFR2 and c-Met.
Combination Therapy: It is investigated for its potential to enhance the efficacy of other anti-cancer drugs when used in combination.
Wirkmechanismus
Target of Action
BMS-794833, also known as metatinib, is a potent ATP competitive inhibitor of Met (c-Met)/VEGFR2 . It also inhibits Ron, Axl, and Flt3 . The primary targets of this compound are VEGFR, Ras, and CDK2 . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and angiogenesis.
Mode of Action
This compound interacts with its targets by binding to their ATP-binding pockets, rendering them inactive . It impedes angiogenesis, potentially limiting tumor growth by hindering the supply of necessary nutrients and oxygen to tumor cells .
Biochemical Pathways
This compound affects the VEGFR/Ras/CDK2 pathway . This pathway is crucial for cell proliferation and survival. By inhibiting this pathway, this compound can reduce the proliferation of cancer cells and increase their sensitivity to other drugs .
Result of Action
This compound has been shown to reduce resistance in osteosarcoma cells to anlotinib, a first-line drug in treating osteosarcoma . It significantly improves the resistance of osteosarcoma cells to anlotinib . It also affects the resistance of osteosarcoma cells to anlotinib through epithelial-mesenchymal transition (EMT) and apoptosis pathways .
Biochemische Analyse
Biochemical Properties
BMS-794833 has been found to interact with several key enzymes and proteins. It is a potent inhibitor of c-Met and VEGFR2, with IC50 values of 1.7 nM and 15 nM respectively . It also has inhibitory effects on Ron, Axl, and Flt3 . These interactions play a crucial role in its biochemical activity, particularly in the context of cancer treatment.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce anlotinib resistance in osteosarcoma cells by targeting the VEGFR/Ras/CDK2 pathway . It also significantly improved the resistance of osteosarcoma cells to anlotinib . Furthermore, this compound has been shown to decrease protumoral properties of tumor-associated macrophages in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets VEGFR and MET simultaneously, exhibiting a dual mechanism of action . The regulatory effects of this compound on the proliferation and drug resistance of osteosarcoma cells were found to be dependent on the VEGFR/Ras/CDK2 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exert its effects over time. It has been reported to be active by greater than 50% tumor growth inhibition for at least one tumor doubling time in the GTL-16 gastric carcinoma model . No toxicity was observed at any of the dose levels when administered once daily for a duration of 14 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to exert dose-dependent therapeutic effects against multiple tumors . More importantly, this compound and anlotinib exerted synergistic therapeutic effects against osteosarcoma in vivo .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BMS-794833 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von funktionellen Gruppenmodifikationen, um seine inhibitorische Aktivität zu verstärken. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist jedoch für die großtechnische Herstellung optimiert. Dies umfasst die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließprozessen und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Skalierbarkeit zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation und Chromatographie gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die möglicherweise veränderte biologische Aktivitäten und Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: Es wird intensiv auf seine Antitumoreigenschaften untersucht, insbesondere bei der Hemmung des Tumorwachstums und der Metastasierung in verschiedenen Krebsmodellen
Biologische Studien: Die Verbindung wird verwendet, um die Rolle von VEGFR2 und c-Met in zellulären Prozessen wie Angiogenese, Zellmigration und Proliferation zu untersuchen.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf VEGFR2 und c-Met abzielen.
Kombinationstherapie: Es wird auf sein Potenzial untersucht, die Wirksamkeit anderer Krebsmedikamente zu verbessern, wenn es in Kombination angewendet wird.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die ATP-Bindungsstellen von VEGFR2 und c-Met kompetitiv hemmt. Diese Hemmung blockiert die nachgeschalteten Signalwege, die an der Angiogenese und der Proliferation von Tumorzellen beteiligt sind. Die Verbindung beeinflusst auch andere Signalwege, wie den Ras/CDK2-Signalweg, was zu ihrer Antitumoraktivität beiträgt .
Analyse Chemischer Reaktionen
Types of Reactions
BMS-794833 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Anlotinib: Ein weiterer Multi-Target-Tyrosinkinaseinhibitor, der auf VEGFR und c-Met abzielt.
Regorafenib: Ein niedermolekularer Inhibitor, der mehrere Kinasen angreift, darunter VEGFR und c-Met.
Cabozantinib: Hemmt VEGFR, c-Met und andere Kinasen, die am Tumorwachstum und der Angiogenese beteiligt sind
Einzigartigkeit
BMS-794833 ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung sowohl von VEGFR2 als auch von c-Met einzigartig. Sein dualer Wirkmechanismus und seine Fähigkeit, in bestimmten Krebsmodellen Resistenzen zu überwinden, machen es zu einem vielversprechenden Kandidaten für die Krebstherapie .
Biologische Aktivität
BMS-794833 is a small-molecule compound primarily recognized for its inhibitory effects on key receptor tyrosine kinases, including MET and VEGFR2. This compound has gained attention in cancer research for its potential therapeutic applications, particularly in modulating tumor-associated macrophages (TAMs) and enhancing the efficacy of existing cancer treatments. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
This compound functions as a multi-targeted inhibitor with significant effects on various signaling pathways involved in tumor progression and immune modulation.
Key Targets:
- MERTK Inhibition: this compound has been identified as a potent inhibitor of MERTK (myeloid epithelial reproductive tyrosine kinase), which plays a critical role in macrophage efferocytosis and cancer immune tolerance. By binding to the ATP-binding pocket and allosteric back pocket of MERTK, this compound renders this kinase inactive, thereby inhibiting macrophage efferocytosis both in vitro and in vivo .
- TAM Polarization: The compound disrupts the polarization of TAMs, which are known to facilitate tumor growth and metastasis. Interestingly, its inhibitory effects on TAM polarization are independent of its primary targets (MET and VEGFR2) and involve multiple other pathways including SRC kinases, focal adhesion kinases (FAK), and p38 MAPKs .
Case Studies
-
Efferocytosis Inhibition:
- A study demonstrated that this compound significantly inhibited the efferocytosis of differentiated macrophages in both cell culture and mouse models. The compound was administered at a dosage of 25 mg/kg via intraperitoneal injection, resulting in marked decreases in macrophage phagocytic activity .
- Tumor Growth Suppression:
-
Combination Therapy:
- Recent findings suggest that this compound can reduce resistance to anlotinib in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway. This combination therapy demonstrated synergistic effects against osteosarcoma both in vitro and in vivo, indicating potential for enhanced therapeutic efficacy when used alongside existing treatments .
Data Tables
Eigenschaften
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXPCKITKHFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657662 | |
Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174046-72-0 | |
Record name | BMS-794833 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-794833 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.